rac-1-[2-(Cyano)phenyl]-3-piperidinol
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Overview
Description
rac-1-[2-(Cyano)phenyl]-3-piperidinol is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol It is a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[2-(Cyano)phenyl]-3-piperidinol typically involves the reaction of 2-cyanobenzaldehyde with piperidine in the presence of a reducing agent. One common method involves the use of sodium borohydride as the reducing agent, which facilitates the reduction of the aldehyde group to an alcohol . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
rac-1-[2-(Cyano)phenyl]-3-piperidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-[2-(Cyano)phenyl]-3-piperidinone.
Reduction: 1-[2-(Amino)phenyl]-3-piperidinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-1-[2-(Cyano)phenyl]-3-piperidinol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-1-[2-(Cyano)phenyl]-3-piperidinol involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The hydroxyl group can also form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Cyano)phenyl]-3-piperidinone
- 1-[2-(Amino)phenyl]-3-piperidinol
- 1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol
Uniqueness
rac-1-[2-(Cyano)phenyl]-3-piperidinol is unique due to its combination of a cyano group and a hydroxyl group on a piperidine ringIts racemic nature also provides opportunities for studying enantiomer-specific interactions and effects .
Properties
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWBQCKIJVDXIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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